molecular formula C16H9F3O B1314562 9-Phenanthryl trifluoromethyl ketone CAS No. 163082-41-5

9-Phenanthryl trifluoromethyl ketone

Cat. No.: B1314562
CAS No.: 163082-41-5
M. Wt: 274.24 g/mol
InChI Key: CTTFSYLJTVALDE-UHFFFAOYSA-N
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Description

9-Phenanthryl trifluoromethyl ketone is a synthetic compound with the molecular formula C16H9F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenanthryl moiety. This compound has gained attention in various fields of research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthryl trifluoromethyl ketone typically involves the introduction of a trifluoromethyl group to a phenanthrene derivative. One common method is the Friedel-Crafts acylation reaction, where phenanthrene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthryl trifluoromethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 9-phenanthryl trifluoromethyl alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 9-phenanthryl trifluoromethyl alcohol.

    Substitution: Formation of various substituted phenanthrene derivatives.

Scientific Research Applications

9-Phenanthryl trifluoromethyl ketone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 9-Phenanthryl trifluoromethyl ketone involves its interaction with specific molecular targets. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can result in various biological effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(9-phenanthryl)ethanone
  • 9-Phenanthryl methyl ketone
  • 9-Phenanthryl ethyl ketone

Comparison: 9-Phenanthryl trifluoromethyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials .

Properties

IUPAC Name

2,2,2-trifluoro-1-phenanthren-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFSYLJTVALDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472493
Record name 9-PHENANTHRYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163082-41-5
Record name 9-PHENANTHRYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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